molecular formula C23H28N4O3S B2378900 4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine-2-carboxamide CAS No. 2319782-96-0

4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine-2-carboxamide

Cat. No. B2378900
M. Wt: 440.56
InChI Key: UKYAEGDSUAQFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine-2-carboxamide is a useful research compound. Its molecular formula is C23H28N4O3S and its molecular weight is 440.56. The purity is usually 95%.
BenchChem offers high-quality 4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Derivative Synthesis

  • Synthesis of Heterocyclic Compounds: The compound is utilized in the synthesis of various heterocyclic derivatives. One method involves palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to the formation of different heterocyclic compounds such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives (Bacchi et al., 2005).

Synthesis and Characterization of Derivatives

  • Formation of Pyrazolo[1,5-a]pyrimidine Derivatives: The compound can be part of a reaction to synthesize pyrazolo[1,5-a]pyrimidine derivatives. This involves reactions of 5-amino-N-aryl-1H-pyrazoles with various other compounds, highlighting its role in the synthesis of novel heterocyclic structures with potential biological activities (Hassan et al., 2014).

Anticonvulsant Enaminone Analysis

  • Structural Analysis of Anticonvulsant Enaminones: This compound is part of a class of anticonvulsant enaminones whose crystal structures have been determined, helping in understanding the conformations and interactions critical for their pharmacological activity (Kubicki et al., 2000).

Synthesis of Anti-Inflammatory and Analgesic Agents

  • Development of Anti-Inflammatory and Analgesic Compounds: It's used in the synthesis of novel compounds with anti-inflammatory and analgesic activities. The research in this area explores its potential in yielding new therapeutic agents (Abu‐Hashem et al., 2020).

Enaminone Reduction Study

  • Study of Enaminone Reductions: The compound is involved in the study of enaminone reductions, which is a significant area in organic chemistry, particularly in the synthesis of α,β-unsaturated aldehydes (Carlsson & Lawesson, 1982).

Synthesis of Antimicrobial Agents

  • Creation of Antimicrobial Compounds: The compound is a precursor in the synthesis of various antimicrobial agents. This includes the formation of fluoroquinolone-based 4-thiazolidinones, showing its utility in developing new antimicrobial treatments (Patel & Patel, 2010).

Synthesis and Antiproliferative Activity

  • Antiproliferative Activity Research: The compound plays a role in synthesizing molecules with antiproliferative activity, potentially useful in cancer research and treatment. This includes the synthesis of specific carboxamides and their evaluation against cancer cell lines (Lu et al., 2021).

properties

IUPAC Name

4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-30-19-10-6-5-9-18(19)21-22(23(29)26-14-16-13-24-11-12-25-16)31-15-20(28)27(21)17-7-3-2-4-8-17/h5-6,9-13,17,21-22H,2-4,7-8,14-15H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYAEGDSUAQFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C(SCC(=O)N2C3CCCCC3)C(=O)NCC4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine-2-carboxamide

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